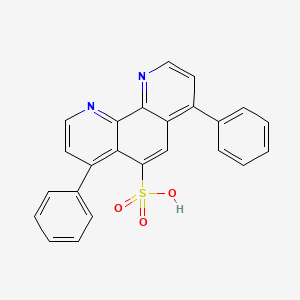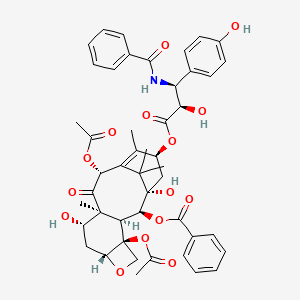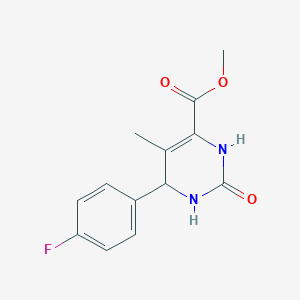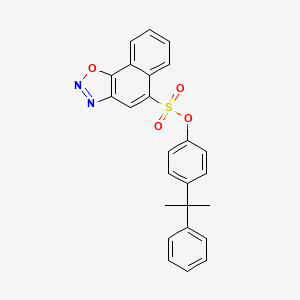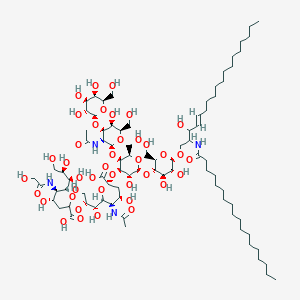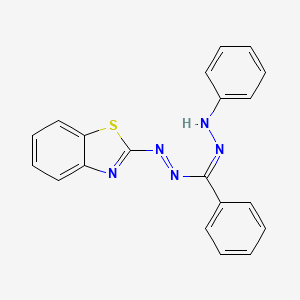
N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The process yields high amounts of the desired compound, which is then characterized using FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Analyse Chemischer Reaktionen
Types of Reactions
N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazole compounds.
Wissenschaftliche Forschungsanwendungen
N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide has been extensively studied for its antibacterial properties. It has shown promising activity against both Gram-positive and Gram-negative bacterial strains .
Wirkmechanismus
The mechanism of action of N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide involves its interaction with bacterial cell walls, leading to the disruption of essential cellular processes. The compound targets specific enzymes and proteins within the bacterial cells, inhibiting their function and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Studied for its potential anti-inflammatory and analgesic effects.
Uniqueness
N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide stands out due to its specific structure, which allows for unique interactions with bacterial cells. Its high activity against a broad spectrum of bacterial strains makes it a valuable compound in the development of new antibacterial agents .
Eigenschaften
Molekularformel |
C20H15N5S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide |
InChI |
InChI=1S/C20H15N5S/c1-3-9-15(10-4-1)19(23-22-16-11-5-2-6-12-16)24-25-20-21-17-13-7-8-14-18(17)26-20/h1-14,22H/b23-19-,25-24? |
InChI-Schlüssel |
OPOMTHCDFJEKJO-XSECPZBJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


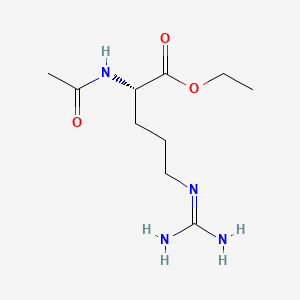
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
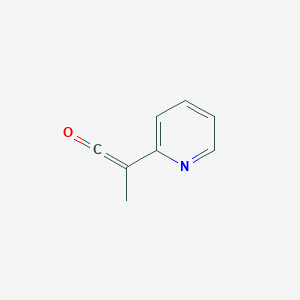
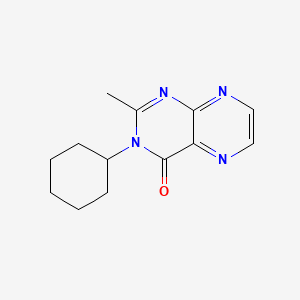

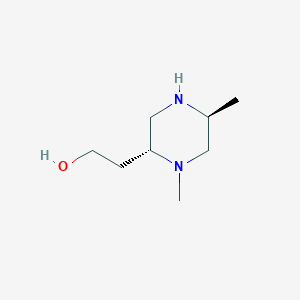
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
